DMImCl is a salt comprised of a positively charged 1,3-dimethylimidazolium cation ([C1(CH3)2N2]^{+}) and a negatively charged chloride anion (Clˉ). It belongs to a class of ionic liquids known as imidazolium-based ionic liquids []. These ionic liquids are often synthesized from the reaction of a Lewis acid, like methylchloride (CH3Cl), with an N-heterocyclic base, like 1,3-dimethylimidazole [].
The key feature of DMImCl's structure is the imidazolium cation. It consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The positive charge is delocalized around the ring, making the cation relatively stable []. The chloride anion is a simple spherical ion.
Synthesis of DMImCl typically involves the reaction of 1,3-dimethylimidazole with an alkylating agent, such as methyl chloride, as mentioned earlier []. The reaction can be represented by the following equation:
(CH3)2NCH + CH3Cl → [C1(CH3)2N2]+ Clˉ []
DMImCl is relatively stable under most conditions. However, it can undergo decomposition at high temperatures (>300°C) to form gaseous products like dimethylamine and chloroethane [].
Research indicates that 1,3-Dimethylimidazolium Chloride exhibits notable biological activity. It has been studied for its effects on glucose solvation and interactions with biological macromolecules. The compound's ionic nature allows it to stabilize biomolecules in solution, potentially enhancing their reactivity and solubility . Furthermore, studies have explored its cytotoxicity and biocompatibility, revealing that while it can affect cell viability at certain concentrations, it also shows promise as a medium for drug delivery systems .
The synthesis of 1,3-Dimethylimidazolium Chloride can be achieved through several methods:
1,3-Dimethylimidazolium Chloride finds applications across various fields:
Interaction studies involving 1,3-Dimethylimidazolium Chloride focus on its behavior in different environments. For example:
Several compounds share structural similarities with 1,3-Dimethylimidazolium Chloride. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-Methylimidazolium Chloride | C₄H₆ClN₂ | Lacks a second methyl group; used in similar applications |
1-Butyl-3-methylimidazolium Chloride | C₇H₁₄ClN₂ | Longer alkyl chain; enhances solubility in organic solvents |
1-Ethyl-3-methylimidazolium Chloride | C₆H₁₃ClN₂ | Intermediate properties between butyl and methyl derivatives |
The uniqueness of 1,3-Dimethylimidazolium Chloride lies in its balance between hydrophilicity and hydrophobicity due to the presence of two methyl groups on the imidazole ring. This allows it to function effectively as both a solvent for polar substances and a medium for organic reactions.
The molecular formula of 1,3-dimethylimidazolium chloride is C₅H₉ClN₂, derived from a five-membered imidazolium ring with methyl groups at the 1- and 3-positions and a chloride anion. The calculated molecular weight is 132.59 g/mol, consistent across multiple spectroscopic and chromatographic analyses. This value aligns with the theoretical mass of the constituent atoms: carbon (5 atoms), hydrogen (9 atoms), chlorine (1 atom), and nitrogen (2 atoms).
This compound is recognized by several systematic and trivial names, including:
The IUPAC name follows the substitutive nomenclature for onium compounds. The parent structure is 1H-imidazolium, a five-membered aromatic ring containing two nitrogen atoms. The prefix 1,3-dimethyl denotes methyl groups attached to the first and third ring positions. The suffix chloride specifies the counterion, resulting in the full systematic name 1,3-dimethylimidazol-1-ium chloride.
The cation, 1,3-dimethylimidazolium, consists of an imidazolium ring with methyl substituents at the N1 and N3 positions. The planar aromatic ring system delocalizes the positive charge across the nitrogen atoms and adjacent carbon centers, stabilizing the cation. The anion is a single chloride (Cl⁻) ion, which interacts electrostatically with the cationic ring.
X-ray crystallography and computational studies reveal a near-planar geometry for the imidazolium ring, with bond angles close to 120° at the nitrogen atoms. The C–N bond lengths in the ring average 1.31–1.35 Å, characteristic of partial double-bond character due to resonance stabilization. The methyl groups adopt a staggered conformation relative to the ring plane, minimizing steric hindrance.
1,3-Dimethylimidazolium chloride is a crystalline solid at room temperature (20°C), appearing as a white to pale yellow powder. Its hygroscopic nature necessitates storage under inert gas (e.g., argon or nitrogen) in a cool, dark environment (<15°C) to prevent hydrolysis.
The compound is freely soluble in polar solvents such as water, methanol, and ethanol. In aqueous solution, it dissociates into the 1,3-dimethylimidazolium cation and chloride anion, enabling its use as a conductive electrolyte. It exhibits limited solubility in nonpolar solvents like hexane or toluene.
The primary synthesis involves quaternization of 1-methylimidazole with methyl chloride under controlled conditions:
Crude product purification typically involves:
As a low-melting ionic liquid, 1,3-dimethylimidazolium chloride serves as a green solvent for organic reactions, offering advantages over volatile organic compounds (VOCs) in terms of recyclability and thermal stability. It facilitates reactions such as:
The chloride anion acts as a mild Lewis base catalyst in esterification and transesterification reactions. For example, it accelerates biodiesel production from triglycerides by activating carbonyl groups.
1,3-Dimethylimidazolium chloride dissolves chitosan and cellulose through hydrogen bonding and ion-dipole interactions, enabling the fabrication of biodegradable films and fibers.
The compound is a starting material for synthesizing imidazolium salts with tailored anions (e.g., [PF₆]⁻, [BF₄]⁻) via metathesis reactions, expanding its utility in electrochemical applications.
Irritant